7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic tetrahydrofuro[3,4-d][1,3]dioxol group, and an aminomethyl substituent at the 6-position of the dioxolane ring. The aminomethyl group enhances aqueous solubility compared to hydrophobic substituents, while the dioxolane moiety may improve metabolic stability .
Properties
IUPAC Name |
7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-9-8(5-15)20-13(10(9)22-14)19-4-3-7-11(16)17-6-18-12(7)19/h3-4,6,8-10,13H,5,15H2,1-2H3,(H2,16,17,18)/t8-,9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYADAUZQBBNJK-VWMGYNLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C(N=CN=C43)N)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743314 | |
| Record name | 7-[5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49554-54-3 | |
| Record name | 7-[5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 49554-54-3) is a complex organic molecule belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of various kinases and enzymes involved in critical cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a structure that includes multiple functional groups conducive to biological activity. The presence of a pyrrolo[2,3-d]pyrimidine core is significant for its interaction with biological targets.
Inhibition of Protein Kinases
Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can act as potent inhibitors of specific protein kinases:
- Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4) : Research indicates that compounds with similar structures exhibit IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4, suggesting strong inhibitory potential against malaria-causing parasites .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | PfCDPK4 | 0.210 |
| Compound B | PfCDPK1 | 0.589 |
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
Another area of interest is the inhibition of Nicotinamide N-Methyltransferase (NNMT) . This enzyme plays a role in metabolic processes and has been linked to various diseases:
- Inhibitory Effects : Certain analogs have demonstrated submicromolar potency against NNMT, with IC50 values indicating effective inhibition . The structural modifications on the amino acid portion significantly influence the activity.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of pyrrolo[2,3-d]pyrimidine derivatives to their targets. These studies highlight the importance of hydrophobic interactions and hydrogen bonding in achieving effective inhibition .
- Synthesis and Evaluation : A series of compounds were synthesized based on the pyrrolo[2,3-d]pyrimidine scaffold. These compounds were evaluated for their biological activity in vitro and in vivo. The results showed promising activity against both PfCDPK4 and NNMT .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics in animal models. This suggests potential for therapeutic applications .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with pyrrolo-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and metastasis .
- A study demonstrated that modifications of the aminomethyl group enhance the compound's interaction with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
-
Antiviral Properties
- The compound's structural features suggest potential activity against viral infections. Preliminary studies have indicated that it may inhibit viral replication mechanisms similar to other known antiviral agents .
- Targeting viral polymerases has been a focus of research, with compounds like this showing promise in disrupting the replication cycle of viruses such as HIV and Hepatitis C .
-
Neuroprotective Effects
- Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress markers and improve neuronal survival in models of neurodegenerative diseases .
- Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Biochemical Applications
-
Enzyme Inhibition
- The compound acts as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an anticancer agent.
- Signal Transduction Modulation
Material Science Applications
-
Polymer Chemistry
- The unique chemical structure allows for the incorporation of this compound into polymer matrices for drug delivery systems. Its solubility and reactivity can be tailored to create responsive materials that release therapeutic agents under specific conditions .
- Research is ongoing into its use in creating biodegradable polymers that could serve as scaffolds for tissue engineering applications.
-
Nanotechnology
- The compound's properties make it suitable for functionalization of nanoparticles used in targeted drug delivery systems. Its ability to bind selectively to certain biological targets enhances the efficacy of nanoparticle-based therapies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives with Aromatic Substituents
- N4-(3-Trifluoromethylphenyl)-6-(2,4-dichlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 20, ): Key Differences: Trifluoromethylphenyl at N4 and dichlorobenzyl at C4. Impact: The electron-withdrawing CF₃ group enhances receptor binding via dipole interactions, while the dichlorobenzyl increases lipophilicity, favoring membrane penetration. The target compound’s aminomethyl group offers better solubility but reduced lipophilicity .
- N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9, ): Key Differences: Chlorophenyl at N4 and methylbenzyl at C5. Impact: Chlorine’s electronegativity may strengthen hydrogen bonding, but the methylbenzyl group’s bulkiness could limit access to narrow enzyme pockets.
Sugar-Modified Analogues
- 7-β-D-Ribofuranosyl-pyrrolo[2,3-d]pyrimidin-4-amine (Xylo-tubercidin, ): Key Differences: Ribofuranosyl sugar instead of dioxolane. Impact: The sugar moiety enables incorporation into nucleic acids, typical of antimetabolites. The target compound’s lack of a sugar group suggests a non-nucleoside mechanism, such as kinase inhibition .
Heterocyclic Substituents
- 7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () :
- Key Differences : Furanmethyl at C7 and dimethyl groups at C5/C6.
- Impact : The planar furan ring may engage in π-π stacking, but its smaller size compared to the dioxolane group in the target compound might reduce steric hindrance in binding pockets. Dimethyl groups at C5/C6 could hinder rotational freedom, affecting binding kinetics .
Fluorinated Derivatives
- Fluorinated N-Substituted 6-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines (): Key Differences: Fluorine atoms and methoxyphenyl groups. The target compound’s aminomethyl group introduces basicity, which could influence pH-dependent solubility and protein interactions .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
